molecular formula C11H10N2O3S B7907163 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B7907163
M. Wt: 250.28 g/mol
InChI Key: NZYYLLJYHMRQAQ-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its heterocyclic structure.

Biology and Medicine:

    Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, and derivatives of this compound may exhibit such activity.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes due to its aromatic structure.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The biological activity of 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is often related to its ability to interact with specific enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with biological targets, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid: The methoxy group is in a different position, potentially altering its biological activity.

Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring in 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid can influence its electronic properties and reactivity, making it distinct from other similar compounds. This unique substitution pattern can lead to different biological activities and applications.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(5-7)8-9(10(14)15)17-11(12)13-8/h2-5H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYLLJYHMRQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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